Belizatinib

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Belizatinib (BZB; TSR-011) is a next-generation anaplastic lymphoma kinase inhibitor that also inhibits tropomyosin-related kinases A/B/C . It is an oral, dual, potent inhibitor of ALK and TRKA, TRKB, and TRKC .

Synthesis Analysis

In an in-vitro study, the formation of reactive metabolites from BZB was examined using rat liver microsomes or human liver microsomes in the presence of a trapping agent (potassium cyanide) to generate iminium reactive intermediates . The major in-vitro metabolic reaction involved hydroxylation of the piperidine moiety .Molecular Structure Analysis

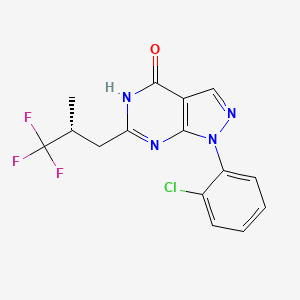

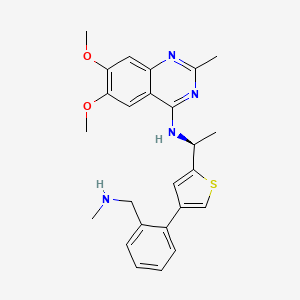

The molecular formula of Belizatinib is C33H44FN5O3 . The molecular weight is 577.7 g/mol . The IUPAC name is 4-fluoro-N-[6-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-1-[4-(propan-2-ylcarbamoyl)cyclohexyl]benzimidazol-2-yl]benzamide .Chemical Reactions Analysis

The major in-vitro metabolic reaction of Belizatinib involved hydroxylation of the piperidine moiety . Eight in-vitro phase I metabolites and three iminium reactive intermediates were identified, suggesting two possible BZB-bioactivation pathways .Physical And Chemical Properties Analysis

Belizatinib is a solid substance . Its molecular formula is C33H44FN5O3 and its molecular weight is 577.73 .Aplicaciones Científicas De Investigación

ALK Inhibitor

Belizatinib is a potent small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) . ALK functions as a tyrosine receptor kinase involved in the development of various tumor types . ALK gene rearrangements are the molecular driver of a proportion of non-small cell lung cancer cases .

NTRK Inhibitor

Belizatinib also inhibits Neurotrophic Tyrosine Kinase Receptor (NTRK) . NTRK inhibitors are used in the management of cancer .

TRKA Antagonist

Belizatinib acts as an antagonist to Nerve Growth Factor Receptor Trk-A (TRKA) . TRKA antagonists are used in the treatment of various diseases .

Treatment of Neoplasms

Belizatinib has therapeutic applications in the treatment of neoplasms . Neoplasms are abnormal growths of tissue that can lead to cancer .

Treatment of Immune System Diseases

Belizatinib is used in the treatment of immune system diseases . These diseases occur when the body’s immune response is impaired, overactive, or misdirected .

Treatment of Hemic and Lymphatic Diseases

Belizatinib is used in the treatment of hemic and lymphatic diseases . These diseases affect the blood and lymphatic system respectively .

Treatment of Advanced Malignant Solid Neoplasm

Belizatinib is used in the treatment of advanced malignant solid neoplasm . This is a type of cancer that begins in the solid organs like the lungs, colon, or breast .

Treatment of Non-Small Cell Lung Cancer

Belizatinib is used in the treatment of non-small cell lung cancer . This is the most common type of lung cancer .

Mecanismo De Acción

Belizatinib, also known as TSR-011, is a next-generation anaplastic lymphoma kinase inhibitor . This article will delve into the mechanism of action of Belizatinib, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Belizatinib primarily targets the receptor tyrosine kinase anaplastic lymphoma kinase (ALK) and the tropomyosin-related kinases (TRK) TRKA, TRKB, and TRKC . These kinases play a crucial role in cell growth and survival, and their dysregulation can lead to the development of various types of cancers .

Mode of Action

Upon administration, Belizatinib binds to and inhibits both ALK and TRK kinases . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, thereby exerting its antineoplastic effects .

Biochemical Pathways

Belizatinib affects the signaling pathways mediated by ALK and TRK kinases . By inhibiting these kinases, Belizatinib disrupts the downstream signaling cascades, leading to the inhibition of cell growth and induction of apoptosis .

Result of Action

The molecular and cellular effects of Belizatinib’s action involve the inhibition of cell proliferation and induction of apoptosis in cancer cells . Notably, Belizatinib has shown promising efficacy against the L1196M mutation of EML4-ALK in non-small cell lung cancers .

Action Environment

The efficacy and stability of Belizatinib can be influenced by various environmental factors. For instance, the presence of certain mutations in the target kinases can affect the drug’s efficacy . Moreover, the drug’s stability and action could potentially be influenced by factors such as pH, temperature, and the presence of other substances in the body.

Direcciones Futuras

The development of kinase inhibitors like Belizatinib has made remarkable progress over the past 20 years . These compounds have significantly impacted the way cancers and non-cancerous conditions are treated . The challenge of drug resistance to kinase inhibitors is being met and the future of kinase drug discovery looks promising .

Propiedades

IUPAC Name |

4-fluoro-N-[6-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-1-[4-(propan-2-ylcarbamoyl)cyclohexyl]benzimidazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44FN5O3/c1-21(2)35-30(40)24-8-12-27(13-9-24)39-29-19-22(20-38-17-15-25(16-18-38)33(3,4)42)5-14-28(29)36-32(39)37-31(41)23-6-10-26(34)11-7-23/h5-7,10-11,14,19,21,24-25,27,42H,8-9,12-13,15-18,20H2,1-4H3,(H,35,40)(H,36,37,41) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTUJEXAPHIEIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CCC(CC1)N2C3=C(C=CC(=C3)CN4CCC(CC4)C(C)(C)O)N=C2NC(=O)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44FN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Belizatinib | |

CAS RN |

1357920-84-3 |

Source

|

| Record name | Belizatinib [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357920843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BELIZATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8A6022P3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What makes Belizatinib potentially advantageous compared to earlier ALK inhibitors like Crizotinib?

A1: Belizatinib is a next-generation ALK inhibitor designed to overcome the limitations of first-generation inhibitors like Crizotinib. Cricitizinib primarily targets the active conformation of ALK (DFG-in state) and is susceptible to resistance arising from mutations in the ATP-binding pocket []. Belizatinib, while not explicitly classified in the provided abstracts, likely acts as a type-II inhibitor. Type-II inhibitors bind to an extended hydrophobic pocket, inducing a DFG-out or DFG-shifted conformation, potentially offering broader coverage against ALK mutations and improved selectivity compared to type-I inhibitors [].

Q2: What strategies are being explored to further enhance the efficacy of ALK inhibitors like Belizatinib?

A2: The provided research highlights Proteolysis-targeting chimeric molecules (PROTACs) as a promising strategy to enhance the efficacy of ALK targeting []. PROTACs are bifunctional molecules consisting of an ALK ligand (like Crizotinib, Ceritinib, Alectinib, Belizatinib, etc.) linked to a degradation tag (e.g., thalidomide derivatives or VHL-1) []. These molecules hijack the cellular protein degradation machinery to specifically degrade ALK, potentially offering advantages over traditional inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Oxidanylpropyl)-2-(1,3,6-Trimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)benzo[de]isoquinoline-1,3-Dione](/img/structure/B605933.png)

![3-Ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B605940.png)

![(2S)-1-(3-Azabicyclo[3.1.0]hex-3-ylcarbonyl)-N-(2-cyclopropylethyl)-2,3,4,5-tetrahydro-2-methyl-4-oxo-1H-1,5-benzodiazepine-7-carboxamide](/img/structure/B605944.png)

![5-[(4S)-5-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile](/img/structure/B605948.png)